![molecular formula C15H17NO5 B7581083 4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid, commonly known as MMCA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMCA belongs to the class of morpholine carboxylic acids and is a derivative of the natural product, morphine.
Mecanismo De Acción
The mechanism of action of MMCA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. MMCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MMCA has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
MMCA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MMCA has anti-inflammatory, analgesic, and neuroprotective effects. MMCA has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that MMCA can reduce pain and inflammation in animal models. MMCA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMCA in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. MMCA is also relatively stable and can be stored for extended periods of time. However, one limitation of using MMCA in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab.
Direcciones Futuras
There are several future directions for research on MMCA. One direction is the development of new analogs of MMCA with improved potency and selectivity for certain targets. Another direction is the investigation of the potential therapeutic applications of MMCA in various disease states, including neurodegenerative diseases and cancer. Finally, the development of new synthetic methods for the production of MMCA and its analogs may lead to increased availability and accessibility for researchers.
Métodos De Síntesis
MMCA can be synthesized through a multi-step process that involves the reaction of morpholine with 2-methoxyphenylacetic acid to form 4-(2-methoxyphenyl)morpholine. This intermediate is then reacted with acetic anhydride and pyridine to form 4-acetyl-4-(2-methoxyphenyl)morpholine. The final step involves the reaction of this intermediate with ethyl chloroformate to yield MMCA.
Aplicaciones Científicas De Investigación
MMCA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, MMCA has been studied for its potential as a lead compound for the development of new analgesics and anti-inflammatory agents. In neuropharmacology, MMCA has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, MMCA has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-13-5-3-2-4-11(13)6-7-14(17)16-8-9-21-10-12(16)15(18)19/h2-7,12H,8-10H2,1H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKQYVPSVMXSE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


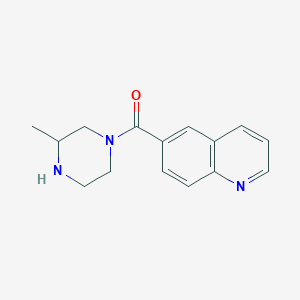
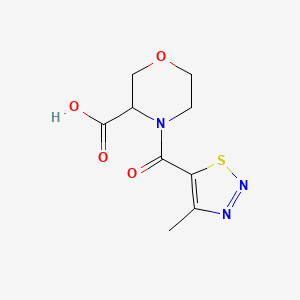
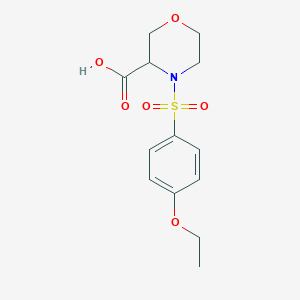
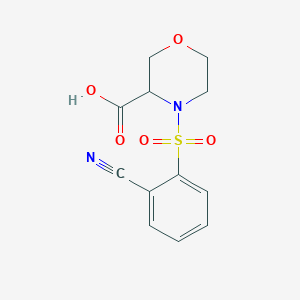
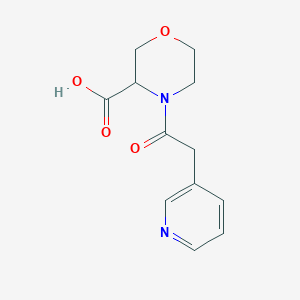

![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
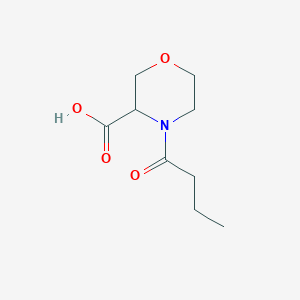
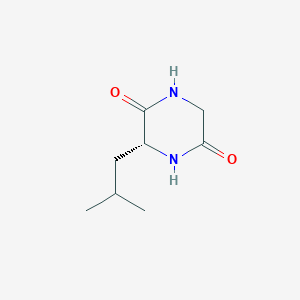
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)


